![molecular formula C21H16BrN3O B407367 9-溴-2-苯基-5-吡啶-4-基-5,10b-二氢-1H-吡唑并[1,5-c][1,3]苯并恶嗪 CAS No. 302559-42-8](/img/structure/B407367.png)

9-溴-2-苯基-5-吡啶-4-基-5,10b-二氢-1H-吡唑并[1,5-c][1,3]苯并恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

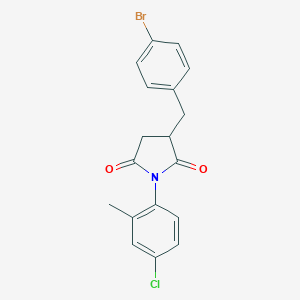

“9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine” is a complex organic compound. It belongs to the family of N-heterocyclic compounds, specifically the pyrazolo[1,5-a]pyrimidines . These compounds are known for their significant photophysical properties and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves the use of copper (I) catalyzed 1,3 dipolar cycloaddition reactions . Another method starts by reacting chlorosulfonyl isocyanate with tert-butanol to give the BOC-protected amino-sulfonyl-chloride, which is then added to a solution of the respective amine .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C21H16BrN3O and a molecular weight of 406.3g/mol. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For example, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .科学研究应用

生物和药理活性

吩噻嗪衍生物

吩噻嗪衍生物,包括具有苯并恶嗪核心的化合物,已显示出有希望的抗菌、抗真菌、抗癌、抗病毒、抗炎、抗疟、抗丝虫、锥虫杀灭、抗惊厥、镇痛、免疫抑制和多药耐药逆转特性。这些活性是由与生物系统的相互作用引起的,例如药效团取代基、多环环系统和促进膜穿透的亲脂特性 (Pluta, Morak-Młodawska, & Jeleń, 2011)。

吡唑并[1,5-a]嘧啶骨架

吡唑并[1,5-a]嘧啶骨架是指定化合物核心结构的近亲,已被确定为药物发现中的特权杂环。它已被用作具有广泛药用特性的候选药物的构建模块,包括抗癌剂、中枢神经系统药物、抗感染剂、抗炎剂、CRF1 拮抗剂和放射诊断应用。构效关系 (SAR) 研究表明,药用化学家有很大的潜力进一步利用这一支架来开发新的候选药物 (Cherukupalli et al., 2017)。

杂环 N-氧化物衍生物

杂环 N-氧化物衍生物,包括由吡啶和吲唑(在结构上与指定化合物相关)合成的衍生物,在有机合成、催化和药物开发研究中显示出显着的潜力。这些化合物已被用于金属配合物的形成、催化剂设计、不对称催化和合成以及药用应用,展示了有效的抗癌、抗菌、抗炎活性等 (Li et al., 2019)。

属性

IUPAC Name |

9-bromo-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O/c22-16-6-7-20-17(12-16)19-13-18(14-4-2-1-3-5-14)24-25(19)21(26-20)15-8-10-23-11-9-15/h1-12,19,21H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBBPJLDOJWJHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=NC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Bromo-2-(4-chlorophenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407284.png)

![9-Bromo-2-(4-chlorophenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407285.png)

![2,5-Bis(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407286.png)

![9-Bromo-5-cyclohexyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407292.png)

![4-[9-Chloro-5-methyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-2-YL]phenyl methyl ether](/img/structure/B407293.png)

![9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407294.png)

![4-[9-Bromo-5-(3-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B407297.png)

![[9-Chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone](/img/structure/B407298.png)

![4-[9-Chloro-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B407299.png)

![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone](/img/structure/B407300.png)

![9-Bromo-2-phenyl-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407301.png)

![(9-Bromo-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(phenyl)methanone](/img/structure/B407305.png)

![(4-Bromophenyl)(9-chloro-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B407306.png)